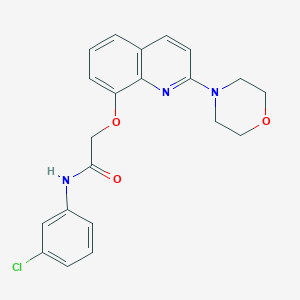

N-(3-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3/c22-16-4-2-5-17(13-16)23-20(26)14-28-18-6-1-3-15-7-8-19(24-21(15)18)25-9-11-27-12-10-25/h1-8,13H,9-12,14H2,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJXCEBKLCCBST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC(=CC=C4)Cl)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of 2-morpholinoquinoline: This step involves the cyclization of an appropriate aniline derivative with a suitable reagent, such as phosphorus oxychloride (POCl₃), to form the quinoline ring system. The morpholine group is then introduced via nucleophilic substitution.

Preparation of the acetamide intermediate: The acetamide linkage is formed by reacting an appropriate acyl chloride or anhydride with an amine precursor.

Coupling reaction: The final step involves coupling the 3-chlorophenyl group with the 2-morpholinoquinoline intermediate through an ether linkage, typically using a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which may reduce the acetamide group to an amine.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions, to introduce various substituents.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or neutral conditions.

Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Corresponding amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Synthesis Steps

- Formation of the Quinoline Derivative : The initial step involves the synthesis of the quinoline core, which can be achieved through cyclization reactions.

- Substitution Reactions : The introduction of the morpholino group and chlorophenyl moiety occurs through nucleophilic substitution reactions.

- Acetylation : The final step involves acetylation to form the acetamide structure.

N-(3-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide exhibits a range of biological activities, primarily in the fields of oncology and inflammation.

Case Studies

- Anticancer Activity : A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells.

- Anti-inflammatory Effects : Research indicated that this compound reduced pro-inflammatory cytokine production in macrophages, suggesting its potential as an anti-inflammatory agent.

Applications

The applications of this compound span various domains:

Therapeutic Potential

- Cancer Treatment : Due to its ability to inhibit tumor growth, it is being investigated as a potential chemotherapeutic agent.

- Anti-inflammatory Drug Development : Its efficacy in reducing inflammation positions it as a candidate for developing new anti-inflammatory drugs.

Research Applications

This compound is also utilized in academic research to study:

- Enzyme Interactions : Understanding how this compound interacts with specific enzymes can provide insights into its mechanism and potential modifications for enhanced efficacy.

- Molecular Docking Studies : Computational methods are employed to predict binding affinities and interactions with biological targets.

Mechanism of Action

The mechanism by which N-(3-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Brominated Derivatives :

- Brominated quinolines (e.g., ) require harsher reaction conditions (e.g., Na2CO3 in CH2Cl2) compared to morpholino substitutions, which proceed under milder catalytic conditions .

Biological Activity

N-(3-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a chlorophenyl group and a morpholinoquinoline moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 304.77 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not available |

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. A significant study published in the Asian Journal of Chemistry demonstrated that derivatives of quinoline, including this compound, exhibited cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as PI3K/Akt and MAPK .

The compound's biological activity is attributed to its ability to interact with specific molecular targets within cancer cells. It is suggested that the morpholino group enhances the compound's ability to penetrate cell membranes, facilitating its action on intracellular targets. This interaction may lead to the disruption of cellular homeostasis, ultimately resulting in cell death.

Case Studies

- In Vitro Studies : A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics .

- Animal Models : In vivo experiments using murine models demonstrated that administration of the compound led to reduced tumor sizes in xenograft models of human cancers. Tumor growth inhibition was observed alongside minimal systemic toxicity, suggesting a favorable therapeutic index .

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for evaluating its therapeutic potential. Preliminary data indicate:

- Absorption : Rapid absorption post-administration.

- Distribution : High tissue affinity, particularly in liver and tumor tissues.

- Metabolism : Primarily hepatic metabolism with potential for active metabolites.

- Excretion : Renal excretion as unchanged drug and metabolites.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antitumor Activity | Cytotoxicity against MCF-7 cells |

| Mechanism | Induction of apoptosis |

| Pharmacokinetics | Rapid absorption; high tissue distribution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.